

# A Comparative Analysis of Cefotetan, Moxalactam, and Cefoxitin in Multicenter Randomized Trials

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## Compound of Interest

Compound Name: Moxalactam

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A comprehensive review of multicenter, randomized, comparative studies reveals the clinical efficacy and safety profiles of the second-generation cephalosporins cefotetan, **moxalactam**, and cefoxitin. These studies primarily focus on their use in treating obstetric, gynecologic, and intra-abdominal infections, as well as for surgical prophylaxis. This guide synthesizes the available experimental data to provide an objective comparison for researchers, scientists, and drug development professionals.

## Data Presentation: Comparative Efficacy and Safety

The clinical and bacteriological outcomes from various multicenter trials are summarized below. These tables provide a quantitative comparison of the performance of cefotetan, **moxalactam**, and cefoxitin in different clinical settings.

### Table 1: Clinical and Bacteriological Response Rates in Obstetric and Gynecologic Infections

Antibiotic	Study	Clinical Response Rate	Bacteriological Response Rate
Cefotetan	Study I[1]	96% (67/70)	96% (196/205)
Moxalactam	Study I[1]	97% (33/34)	96% (23/24)
Cefotetan	Study II[1]	94% (138/147)	93% (70/75)
Cefoxitin	Study II[1]	91% (76/84)	Not specified in abstract
Cefotetan	Knuppel et al.[2]	100% (n=36)	Not specified in abstract
Cefoxitin	Knuppel et al.[2]	94% (n=17)	Not specified in abstract
Cefotetan	Multicenter Study[3]	91.5% (Clinical Success)	Not specified in abstract
Cefoxitin	Multicenter Study[3]	87.8% (Clinical Success)	Not specified in abstract

**Table 2: Clinical and Bacteriological Response Rates in Intra-abdominal Infections**

Antibiotic	Study	Clinical Response Rate	Bacteriological Response Rate
Cefotetan	Wilson et al. (Study 1) <a href="#">[4]</a>	94% (102/109)	Not specified in abstract
Moxalactam	Wilson et al. (Study 1) <a href="#">[4]</a>	91% (51/56)	Not specified in abstract
Cefotetan	Wilson et al. (Study 2) <a href="#">[4]</a>	98% (93/95)	Not specified in abstract
Cefoxitin	Wilson et al. (Study 2) <a href="#">[4]</a>	95% (41/43)	Not specified in abstract
Cefotetan	Multicenter Trial <a href="#">[5]</a>	98% (95/95)	97% (58/58)
Cefoxitin	Multicenter Trial <a href="#">[5]</a>	95% (43/43)	89% (27/27)

### Table 3: Efficacy in Prophylaxis for Cesarean Section

Antibiotic Regimen	Study	Clinical Success Rate	Bacteriological Response Rate
Single-Dose Cefotetan	Multicenter Trial <a href="#">[6]</a>	93%	93%
Multiple-Dose Cefoxitin	Multicenter Trial <a href="#">[6]</a>	85%	85%

### Table 4: Adverse Effects

Antibiotic	Study	Incidence of Treatment-Related Adverse Reactions
Cefotetan	Intra-abdominal Infections[5]	27% (not statistically different from ceftiofur)
Ceftiofur	Intra-abdominal Infections[5]	17%
Cefotetan	Skin/Soft Tissue Infections[7]	17% (significantly different from ceftiofur)
Ceftiofur	Skin/Soft Tissue Infections[7]	6%

## Experimental Protocols

The methodologies employed in these multicenter, randomized, comparative studies generally followed a standard framework for clinical trials.

## Study Design and Patient Population

The studies were designed as multicenter, randomized, and in some cases, open-label comparative trials.[5][6][7] Patient populations consisted of hospitalized individuals with diagnosed infections, including:

- Obstetric and Gynecologic Infections: Such as endometritis and pelvic inflammatory disease. [1][3]
- Intra-abdominal Infections: Often community-acquired and associated with gastrointestinal tract perforation.[4][5]
- Skin and Superficial Soft Tissue Infections: Including cellulitis and abscesses.[7]
- Surgical Prophylaxis: For patients undergoing procedures like cesarean section.[6]

## Dosing Regimens

The administration of the antibiotics varied across the studies, reflecting common clinical practice for each drug:

- Cefotetan: Typically administered intravenously at a dosage of 1 to 2 grams every 12 hours. [4][5] In some cases, a once-daily regimen of 2 grams was used.[7] For surgical prophylaxis, a single 1 or 2-gram dose was often employed.[6]
- **Moxalactam**: Administered intravenously, for example, at a dosage of 2 grams every 8 hours.[4]
- Cefoxitin: Generally required more frequent dosing, with intravenous administration of 1 to 2 grams every 6 to 8 hours.[3][4][5]

## Assessment of Efficacy

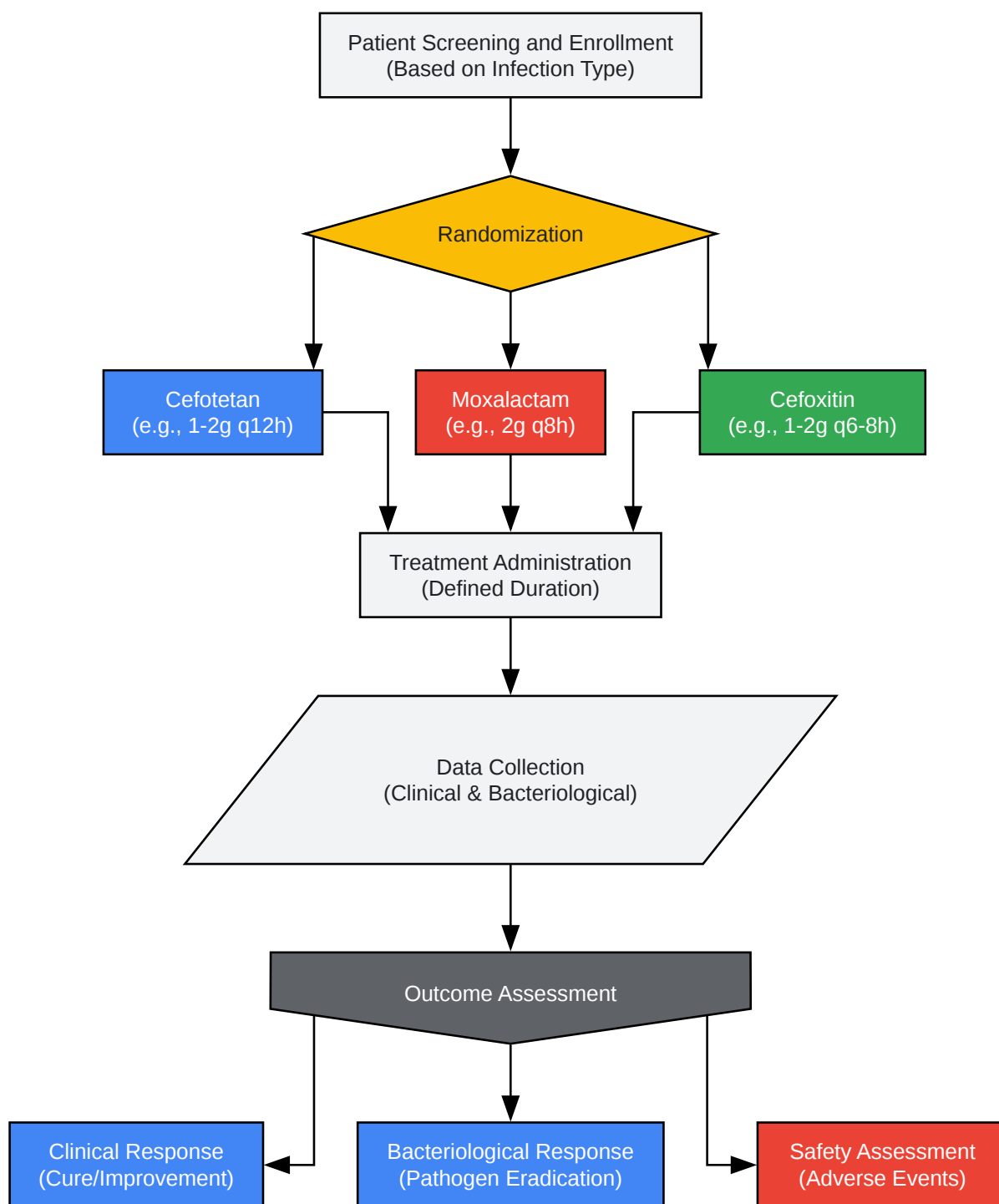
The primary endpoints for efficacy were clinical and bacteriological responses.

- Clinical Response: Assessed based on the resolution of signs and symptoms of infection. A "satisfactory" or "successful" clinical response indicated a cure or significant improvement.
- Bacteriological Response: Determined by the eradication or presumed eradication of the causative pathogens from the site of infection, as confirmed by follow-up cultures.

## Microbiological Analysis

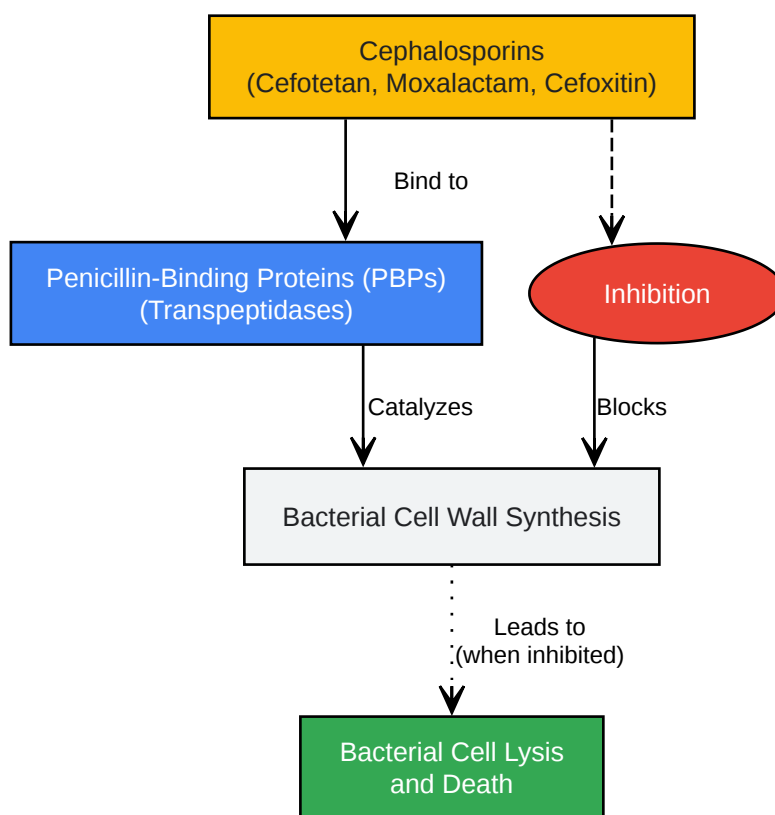
Specimens for culture were obtained from the site of infection prior to, during, and after therapy to identify the causative organisms and their susceptibility to the study drugs. While specific methodologies for bacterial identification and susceptibility testing are not always detailed in the abstracts, they are presumed to follow standard clinical microbiology laboratory procedures of the time.

## Mandatory Visualization



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Caption: Experimental workflow of the multicenter comparative antibiotic trials.



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Caption: Mechanism of action for the compared cephalosporin antibiotics.

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## References

- 1. Multicenter clinical trials comparing cefotetan with moxalactam or cefoxitin as therapy for obstetric and gynecologic infections - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Cefotetan: comparative and noncomparative studies in obstetric and gynecologic infections - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Multicenter comparison of cefotetan and cefoxitin in the treatment of acute obstetric and gynecologic infections - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 4. Cephalosporin therapy in intra-abdominal infection: comparative studies of cefotetan, latamoxef and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of cefotetan and cefoxitin in the treatment of intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of a randomized, multicenter, comparative trial of a single dose of cefotetan versus multiple doses of cefoxitin as prophylaxis in cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter comparative study of cefotetan once daily and cefoxitin thrice daily for the treatment of infections of the skin and superficial soft tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Cefotetan, Moxalactam, and Cefoxitin in Multicenter Randomized Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564020#a-multicenter-randomized-comparative-study-of-cefotetan-moxalactam-and-cefoxitin]

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